Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(trans-4-methyl-cyclohexyl)-ethanone is an organic compound that belongs to the class of haloalkyl ketones It features a bromine atom attached to an ethanone group, which is further connected to a trans-4-methyl-cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(trans-4-methyl-cyclohexyl)-ethanone typically involves the bromination of 1-(trans-4-methyl-cyclohexyl)-ethanone. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-(trans-4-methyl-cyclohexyl)-ethanone may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(trans-4-methyl-cyclohexyl)-ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed in acidic or basic media depending on the oxidizing agent used.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Reduction: Formation of 1-(trans-4-methyl-cyclohexyl)-ethanol.
Oxidation: Formation of 1-(trans-4-methyl-cyclohexyl)-acetic acid.
Scientific Research Applications
2-Bromo-1-(trans-4-methyl-cyclohexyl)-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(trans-4-methyl-cyclohexyl)-ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-nucleophile bonds. The carbonyl group can participate in various redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(trans-4-methyl-cyclohexyl)-ethane
- 2-Chloro-1-(trans-4-methyl-cyclohexyl)-ethanone
- 2-Iodo-1-(trans-4-methyl-cyclohexyl)-ethanone
Uniqueness
2-Bromo-1-(trans-4-methyl-cyclohexyl)-ethanone is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The trans-4-methyl-cyclohexyl ring also contributes to its stereochemical characteristics, influencing its interactions and applications in various fields.
Properties
IUPAC Name |
2-bromo-1-(4-methylcyclohexyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h7-8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBOLSQYJRJSOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445739 |
Source
|
Record name | 2-Bromo-1-(trans-4-methyl-cyclohexyl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195138-22-8 |
Source
|
Record name | 2-Bromo-1-(trans-4-methyl-cyclohexyl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-2-bromo-1-[(1r,4r)-4-methylcyclohexyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.